Relaxivity Profile: Quantified Performance Differential vs. Macrocyclic and High-Relaxivity Linear Agents
The r1 relaxivity of Gadopentetate Dimeglumine in human blood plasma at 1.5T is 4.3 L mmol⁻¹ s⁻¹, serving as the baseline for this class [1]. In contrast, the high-relaxivity linear agent Gadobenate Dimeglumine (Gd-BOPTA) demonstrates an r1 of 6.7 L mmol⁻¹ s⁻¹ under identical conditions, representing a 56% higher relaxivity [1]. The macrocyclic agent Gadoterate Meglumine (Gd-DOTA) exhibits a slightly lower r1 of 4.2 L mmol⁻¹ s⁻¹ [1]. This places Gadopentetate in a moderate efficacy tier, where its performance is predictable and well-characterized, unlike the non-linear concentration-dependent relaxivity seen with protein-binding agents like Gadobenate [2].
| Evidence Dimension | r1 Relaxivity in Human Blood Plasma |
|---|---|
| Target Compound Data | 4.3 L mmol⁻¹ s⁻¹ |
| Comparator Or Baseline | Gadobenate Dimeglumine: 6.7 L mmol⁻¹ s⁻¹; Gadoterate Meglumine: 4.2 L mmol⁻¹ s⁻¹ |
| Quantified Difference | Gadobenate is +56% higher; Gadoterate is -2% lower |
| Conditions | 1.5 Tesla, 37°C, pH 7.4 |
Why This Matters
This quantifies the imaging efficacy ceiling and ensures that signal intensity expectations are realistic; researchers requiring maximal signal at standard clinical doses may prefer higher-relaxivity agents, while those needing a well-characterized baseline standard select Gadopentetate.
- [1] van der Molen AJ, et al. A systematic review of the safety and efficacy of gadolinium-based contrast agents for magnetic resonance imaging of the central nervous system. Eur J Radiol. 2008;66(2):168-176. View Source
- [2] Pintaske J, et al. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla. Invest Radiol. 2006;41(3):213-221. View Source
